N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide
Description
N-[2-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide is a synthetic amide derivative featuring a pyrazole core substituted with phenoxy, methyl, and ethyl-amide groups. Notably, structurally related compounds, such as those in Schedule I + IV controlled substances (e.g., fluoropentyl-indazole-amides), share key functional groups, highlighting the importance of structural modifications in altering biological activity and regulatory status .
The compound’s amide backbone and pyrazole moiety may enable interactions with biological targets, while the phenoxy group could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)12-17(22)19-11-10-16-14(3)20-21(4)18(16)23-15-8-6-5-7-9-15/h5-9,13H,10-12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWFIFAVYXSISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNC(=O)CC(C)C)OC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide typically involves the reaction of 1,3-dimethyl-5-phenoxy-1H-pyrazole with an appropriate alkylating agent. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide with analogous compounds:
Key Observations:
- Amide Backbone : The target compound’s 3-methylbutanamide group is shared with ADC1770 and Schedule I indazole-amides, suggesting steric and electronic similarities. However, ADC1770’s PEG linker and protease-sensitive components enhance its utility in targeted drug delivery .
- Heterocyclic Core: The pyrazole ring in the target compound contrasts with indazole (Schedule I), oxazolidinone (), and benzofuran () systems. Pyrazoles are known for their electron-withdrawing properties, which may influence binding affinity compared to indazole’s planar structure .
- Substituent Effects: The phenoxy group in the target compound enhances aromaticity and may improve solubility compared to the fluoropentyl group in Schedule I compounds, which increases lipophilicity and metabolic resistance .
Computational and Analytical Insights
- For example, the pyrazole’s electron-deficient nature may contrast with indazole’s resonance-stabilized system, affecting charge distribution and hydrogen-bonding capacity .
- Degradation Pathways : highlights degradants like (S)-N-{(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-... which arise from urea cleavage. The target compound’s stability under physiological conditions remains unstudied but could be inferred from similar amides .
Biological Activity
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H25N3O2
- Molecular Weight : 315.42 g/mol
- CAS Number : 477711-50-5
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its effects on:
- Dopamine Receptors : It may act as a modulator of dopamine receptor activity, which is crucial in the treatment of neurological disorders.
- Phosphodiesterase Inhibition : Some studies suggest it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a vital role in cell signaling.
Biological Activity Data
Case Study 1: Antipsychotic Properties
In a study examining the effects of this compound on animal models, researchers found that the compound exhibited significant antagonistic activity at dopamine D3 receptors. This suggests potential use in treating schizophrenia and other psychotic disorders.
Case Study 2: Anti-inflammatory Effects
Another study focused on the compound's ability to reduce inflammation. In vitro assays demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This finding could have implications for conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 3: Cytotoxic Effects on Cancer Cells
Research has also indicated that this compound induces apoptosis in various cancer cell lines. This effect was attributed to the compound's ability to activate apoptotic pathways, making it a candidate for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide, and what are their key optimization parameters?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves coupling pyrazole derivatives with phenoxy groups under nucleophilic substitution conditions. For example, 1,3-dimethyl-5-phenoxy-pyrazole intermediates can be alkylated with 3-methylbutanamide precursors using K₂CO₃ as a base in polar aprotic solvents like DMF at room temperature . Optimization parameters include reaction time (to minimize byproducts), stoichiometric ratios of reactants (e.g., 1:1.2 for pyrazole:alkylating agent), and purification via column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy protons at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. The pyrazole ring’s planarity and ethyl linker conformation can be validated via bond lengths (e.g., C–N bonds ≈ 1.34 Å) and torsion angles .
Q. What is the proposed mechanism of action of this compound as a Wnt pathway inhibitor?
- Methodological Answer : The compound disrupts Wnt/β-catenin signaling by competitively binding to Frizzled receptors, as inferred from structural analogs. Validation requires TOPFlash luciferase assays in HEK293T cells, with IC₅₀ determination via dose-response curves (e.g., 10 nM–10 µM range) and Western blotting for β-catenin degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different in vitro models for this compound?
- Methodological Answer : Discrepancies may arise from cell-specific expression of Wnt co-receptors (e.g., LRP5/6). To address this:
- Perform comparative studies using isogenic cell lines (e.g., CRISPR-edited LRP5 knockout vs. wild-type).
- Validate target engagement via cellular thermal shift assays (CETSA) .
- Use orthogonal assays (e.g., SPR binding kinetics vs. functional reporter assays) to confirm potency .
Q. What computational strategies are suitable for predicting the binding interactions of this compound with Wnt pathway components?
- Methodological Answer :
- Docking : Use AutoDock Vina with Frizzled receptor homology models (based on PDB: 4F0A). Prioritize poses with hydrogen bonding to conserved Ser518 and hydrophobic interactions with Phe556 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
Q. What experimental design considerations are critical for assessing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the pyrazole (e.g., methyl → ethyl) and phenoxy (e.g., electron-withdrawing groups) moieties.
- Assay Conditions : Use standardized Wnt inhibition assays with Z’ factors >0.5 to ensure reproducibility. Include positive controls (e.g., IWP-2) and counter-screens for off-target effects (e.g., cytotoxicity via MTT assays) .
- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with activity .
Data Contradiction Analysis
- Example : Conflicting solubility data (e.g., aqueous vs. DMSO solubility) may stem from aggregation. Mitigation strategies:
- Use dynamic light scattering (DLS) to detect nanoparticles in aqueous buffers.
- Validate solubility via equilibrium solubility assays with HPLC quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
